RK-287107 is a novel compound developed as a potent and selective inhibitor of tankyrase enzymes, specifically tankyrase-1 and tankyrase-2. It was designed to enhance the inhibition of these enzymes, which play critical roles in various cellular processes, including the regulation of the Wnt signaling pathway, making it a potential therapeutic agent in cancer treatment, particularly colorectal cancer. The compound exhibits significantly higher potency than its predecessor, G007-LK, with IC50 values of 14.3 nmol/L for tankyrase-1 and 10.6 nmol/L for tankyrase-2, while showing no inhibition of PARP1 activity at concentrations up to 20 μmol/L .
RK-287107 was synthesized as part of a research initiative aimed at developing tankyrase inhibitors through high-throughput screening of small molecules. It belongs to the class of 1,2,4-triazole-based compounds and is characterized by its ability to selectively inhibit tankyrases without affecting other similar enzymes like PARP1 . The compound has been classified under anticancer agents due to its targeted action against tumor growth mechanisms.
The synthesis of RK-287107 involved several steps starting from a lead compound identified through previous research. The synthetic methodology was modular, allowing for iterative modifications to improve potency and pharmacokinetic properties. Key steps included:
The molecular structure of RK-287107 features a 1,2,4-triazole core, which is essential for its biological activity. Detailed characterization through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry confirmed its structure. The compound's ability to form efficient π–π stacking interactions with specific amino acids in the target enzyme contributes to its potency .
RK-287107 primarily acts through competitive inhibition of tankyrase enzymes. The mechanism involves binding to the active site of the enzymes, preventing their normal function in poly(ADP-ribosyl)ation processes that regulate protein stability and degradation:
The mechanism by which RK-287107 exerts its effects involves several key processes:
RK-287107 has significant potential applications in cancer research and therapy:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3